

^1H NMR and ^{13}C NMR spectra of 2,6-Difluoro-4-hydroxybenzonitrile

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Compound of Interest

Compound Name: 2,6-Difluoro-4-hydroxybenzonitrile

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectra of 2,6-Difluoro-4-hydroxybenzonitrile

Disclaimer: This technical guide provides a detailed theoretical analysis and prediction of the ^1H and ^{13}C NMR spectra for **2,6-Difluoro-4-hydroxybenzonitrile**. As of the last update, publicly accessible, experimentally verified spectral data for this specific compound could not be located. The spectral parameters presented herein are calculated based on established Nuclear Magnetic Resonance (NMR) principles, substituent effects, and data from structurally analogous compounds. This guide is intended to serve as an expert reference for researchers in acquiring, interpreting, and confirming the structure of **2,6-Difluoro-4-hydroxybenzonitrile**.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities in drug discovery and materials science. This guide provides a comprehensive analysis of the expected ^1H and ^{13}C NMR spectra of **2,6-Difluoro-4-hydroxybenzonitrile** (also known as 4-Cyano-3,5-difluorophenol). We present a detailed, field-tested experimental protocol for data acquisition and an in-depth interpretation of the predicted spectra. The analysis focuses on the characteristic chemical shifts and spin-spin coupling constants arising from the unique electronic environment created by the nitrile, hydroxyl, and fluorine substituents. Particular emphasis is placed on explaining the causality behind the expected splitting patterns, including long-range proton-fluorine (H-F) and carbon-fluorine (C-F) couplings, which are critical for unambiguous spectral assignment.

This document serves as a practical guide for scientists to predict, analyze, and confirm the chemical structure of this highly functionalized aromatic building block.

Introduction

2,6-Difluoro-4-hydroxybenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.^[1] Its structure incorporates a diverse array of functional groups—a hydroxyl group, a nitrile group, and two fluorine atoms—on a benzene ring. This substitution pattern leads to a highly informative yet complex NMR spectrum. The correct interpretation of this spectrum is paramount for verifying the molecular structure and ensuring the quality of the material for subsequent applications.

The presence of fluorine, a spin $\frac{1}{2}$ nucleus with 100% natural abundance, provides a powerful diagnostic tool.^[2] The large gyromagnetic ratio and wide chemical shift range of the ^{19}F nucleus, combined with its propensity for coupling to both ^1H and ^{13}C nuclei over multiple bonds, results in characteristic splitting patterns that facilitate definitive structural assignment.^{[2][3]} This guide will deconstruct these patterns to provide a clear and logical framework for spectral interpretation.

Experimental Methodology

A robust and well-defined experimental protocol is the foundation of high-quality, reproducible NMR data. The following procedure is designed to yield high-resolution spectra for **2,6-Difluoro-4-hydroxybenzonitrile**, ensuring the clear observation of all relevant proton and carbon signals, including the exchangeable hydroxyl proton.

Sample Preparation Protocol

- **Analyte Weighing:** Accurately weigh 10-15 mg of **2,6-Difluoro-4-hydroxybenzonitrile** for ^1H NMR analysis and 50-75 mg for ^{13}C NMR analysis into a clean, dry vial.
- **Solvent Selection & Rationale:** Use 0.75 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d_6).
 - **Expertise:** DMSO-d_6 is the solvent of choice for several critical reasons. Firstly, it is an excellent hydrogen bond acceptor, which significantly slows the chemical exchange rate of the acidic phenolic proton.^[4] This results in a sharp, observable singlet for the -OH group,

rather than a broad, indistinct resonance that often occurs in solvents like chloroform-d (CDCl_3). Secondly, its strong solvating power ensures complete dissolution of the polar analyte.

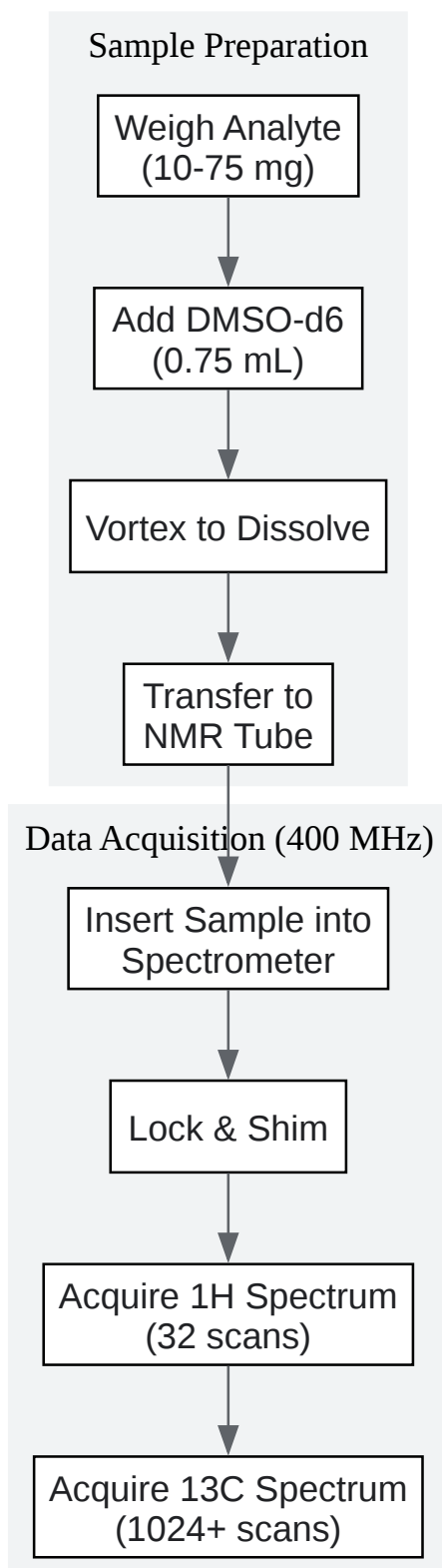
- Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Dissolution & Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's receiver coils (typically ~4-5 cm).

NMR Instrument Parameters

- Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
- Temperature: 298 K (25 °C).
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse acquisition (zg30).
 - Spectral Width: 16 ppm (-2 to 14 ppm).
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32 scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled pulse-acquire (zgpg30).
 - Spectral Width: 240 ppm (-10 to 230 ppm).
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 5 seconds (to ensure proper relaxation of quaternary carbons).

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.

The logical flow for sample preparation and data acquisition is outlined below.



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Caption: Experimental workflow for NMR analysis.

Predicted ^1H NMR Spectral Analysis

The ^1H NMR spectrum is expected to show two signals: one for the hydroxyl proton and one for the two equivalent aromatic protons.

OH

H-3, H-5

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Caption: Proton environments in **2,6-Difluoro-4-hydroxybenzonitrile**.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Signal Assignment	Predicted δ (ppm)	Multiplicity	Predicted Coupling Constant (J) in Hz	Integration
H-3, H-5	~ 7.0 - 7.3	Triplet (t)	$^4J(\text{H},\text{F}) \approx 8\text{-}10$ Hz	2H
4-OH	> 10.0	Singlet (s)	N/A	1H

Detailed Interpretation

- Aromatic Protons (H-3, H-5):

- Chemical Shift: The two aromatic protons are chemically and magnetically equivalent due to the molecule's C_2 symmetry axis. Their chemical shift is predicted to be in the range of 7.0-7.3 ppm. The electron-donating hydroxyl group shields these protons, while the electron-withdrawing nitrile and fluorine atoms deshield them. The net effect places them in this region of the aromatic spectrum.
- Multiplicity: These protons are expected to appear as a triplet. This is not due to coupling with other protons (as there are none adjacent), but rather due to coupling with the two equivalent fluorine atoms at the C-2 and C-6 positions. This is a four-bond coupling, denoted as $^4J(H,F)$. According to the $n+1$ rule, coupling to two equivalent spin- $\frac{1}{2}$ nuclei (the two fluorines) will split the proton signal into a 1:2:1 triplet. The magnitude of this $^4J(H,F)$ coupling in fluorinated benzene derivatives is typically in the range of 8-10 Hz.
- Hydroxyl Proton (4-OH):
 - Chemical Shift: In DMSO- d_6 , the phenolic proton signal is expected to appear significantly downfield, likely above 10.0 ppm. This is a result of hydrogen bonding between the phenolic proton and the oxygen atom of the DMSO solvent, which deshields the proton.
 - Multiplicity: The signal will be a sharp singlet. In DMSO, the exchange with residual water is slow enough to observe a sharp peak, and it is generally too far removed in bonds to exhibit significant coupling to either the aromatic protons or the fluorine atoms.

Predicted ^{13}C NMR Spectral Analysis

Due to the molecule's symmetry, the proton-decoupled ^{13}C NMR spectrum is expected to display five distinct signals. The key diagnostic feature will be the splitting of these carbon signals due to coupling with the fluorine atoms.

$C\equiv N$

C-4

C-3, C-5

C-2, C-6

C-1

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Caption: Carbon environments in **2,6-Difluoro-4-hydroxybenzonitrile**.

Table 2: Predicted ^{13}C NMR Spectral Data (101 MHz, DMSO- d_6)

Signal Assignment	Predicted δ (ppm)	Multiplicity (due to C-F Coupling)	Predicted Coupling Constant (J) in Hz
C-4 (C-OH)	~158-162	Triplet (t)	$^3J(\text{C},\text{F}) \approx 10\text{-}15\text{ Hz}$
C-2, C-6 (C-F)	~155-159	Doublet of Doublets (dd)	$^1J(\text{C},\text{F}) \approx 240\text{-}250\text{ Hz}$, $^3J(\text{C},\text{F}) \approx 10\text{-}15\text{ Hz}$
$C\equiv N$	~115-118	Triplet (t)	$^4J(\text{C},\text{F}) \approx 3\text{-}5\text{ Hz}$
C-3, C-5 (C-H)	~110-114	Triplet (t)	$^2J(\text{C},\text{F}) \approx 20\text{-}25\text{ Hz}$
C-1 (C-CN)	~95-100	Triplet (t)	$^2J(\text{C},\text{F}) \approx 25\text{-}30\text{ Hz}$

Detailed Interpretation

- C-2, C-6 (Carbons bonded to Fluorine):
 - Chemical Shift: These carbons are directly attached to the highly electronegative fluorine atoms, causing a strong deshielding effect and shifting them significantly downfield to the ~155-159 ppm region.
 - Multiplicity: This signal is predicted to be a doublet of doublets (dd). Each carbon is split by the fluorine it is directly bonded to (a large one-bond coupling, $^1J(C,F)$) and again by the other fluorine atom three bonds away (a smaller three-bond coupling, $^3J(C,F)$). The $^1J(C,F)$ coupling is typically very large, around 240-250 Hz, while the $^3J(C,F)$ is much smaller, around 10-15 Hz.
- C-4 (Carbon bonded to Hydroxyl):
 - Chemical Shift: The C-O bond also causes a significant downfield shift, placing this signal in the ~158-162 ppm range, often overlapping with the C-F signals.
 - Multiplicity: This carbon is three bonds away from both fluorine atoms (C4-C3-C2-F and C4-C5-C6-F). It will therefore be split into a triplet by the two equivalent fluorines, with a $^3J(C,F)$ coupling constant of approximately 10-15 Hz.
- C-3, C-5 (Carbons bonded to Hydrogen):
 - Chemical Shift: These carbons are shielded by the para hydroxyl group and deshielded by the ortho fluorine atoms, placing them around 110-114 ppm.
 - Multiplicity: Each of these carbons is two bonds away from one fluorine (e.g., C3-C2-F) and four bonds away from the other (C3-C4-C5-C6-F). The two-bond coupling is dominant. Therefore, the signal will appear as a triplet due to coupling with the two equivalent fluorine atoms with a $^2J(C,F)$ of ~20-25 Hz.
- C-1 (Carbon bonded to Nitrile):
 - Chemical Shift: This quaternary carbon is ipso to the electron-withdrawing nitrile group but is shielded by the two ortho fluorine atoms. This results in a relatively upfield shift for a

quaternary aromatic carbon, predicted to be in the 95-100 ppm region.

- Multiplicity: This carbon is two bonds away from both C-2 and C-6 fluorines. It will therefore be split into a triplet by these two equivalent fluorines, with a $^2J(C,F)$ coupling constant of approximately 25-30 Hz.
- $C\equiv N$ (Nitrile Carbon):
 - Chemical Shift: The nitrile carbon typically appears around 115-118 ppm.
 - Multiplicity: This carbon is four bonds away from the two fluorine atoms. A small $^4J(C,F)$ coupling of 3-5 Hz may be observed, splitting the signal into a small triplet.

Conclusion

The structural confirmation of **2,6-Difluoro-4-hydroxybenzonitrile** via NMR spectroscopy is based on the definitive and interlocking evidence provided by both the 1H and ^{13}C spectra. The 1H spectrum should confirm the presence of two equivalent aromatic protons coupled to two equivalent fluorine atoms, alongside a downfield phenolic proton. The ^{13}C spectrum provides the final, unambiguous proof, with five distinct carbon environments whose chemical shifts and, more importantly, characteristic C-F splitting patterns (doublet of doublets for C-F, and triplets for C-1, C-3/5, C-4, and the nitrile carbon) are unique to this specific substitution pattern. By following the detailed protocols and interpretive logic presented in this guide, researchers can confidently verify the structure and purity of this important chemical building block.

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